4-(Methylsulfonyl)benzyl Alcohol

概述

描述

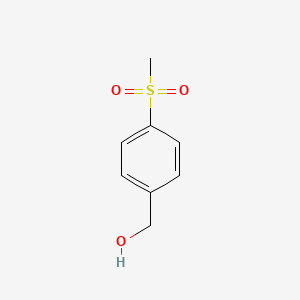

4-(Methylsulfonyl)benzyl Alcohol, also known as [4-(methylsulfonyl)phenyl]methanol, is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol . It is characterized by the presence of a benzyl alcohol group substituted with a methylsulfonyl group at the para position. This compound is typically found as a white to yellow powder or crystals and is used in various chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

4-(Methylsulfonyl)benzyl Alcohol can be synthesized through several methods. One common approach involves the selective oxidation of 4-methylsulfonyltoluene to produce 4-(methylsulfonyl)benzaldehyde, which is then reduced to this compound . The oxidation step typically employs reagents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes followed by reduction. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis . Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to ensure high purity .

化学反应分析

Types of Reactions

4-(Methylsulfonyl)benzyl Alcohol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 4-(methylsulfonyl)benzylamine under appropriate conditions.

Substitution: The benzyl alcohol group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: 4-(Methylsulfonyl)benzaldehyde, 4-(Methylsulfonyl)benzoic acid.

Reduction: 4-(Methylsulfonyl)benzylamine.

Substitution: Various ethers and esters depending on the nucleophile used.

科学研究应用

Chemical Synthesis

4-(Methylsulfonyl)benzyl Alcohol is primarily utilized as an intermediate in the synthesis of diverse organic compounds. Its unique structure allows it to participate in several chemical reactions.

Reactions Involving this compound

| Reaction Type | Product | Conditions | Reagents |

|---|---|---|---|

| Oxidation | 4-(Methylsulfonyl)benzaldehyde | Mild conditions | Potassium permanganate, hydrogen peroxide |

| 4-(Methylsulfonyl)benzoic acid | Strong oxidizing agents | Chromium trioxide | |

| Reduction | 4-(Methylsulfonyl)benzylamine | Anhydrous conditions | Sodium borohydride |

| Substitution | Ethers and esters | Strong base conditions | Various nucleophiles |

These reactions highlight the compound's versatility as a building block for more complex molecules.

Biological Applications

Research into the biological activities of this compound indicates its potential therapeutic applications. Studies have shown that it may possess anti-inflammatory and analgesic properties, making it a candidate for drug development.

Case Study: COX-2 Inhibitors

A notable application is its role as an intermediate in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which has been identified as a COX-2 inhibitor. This compound exhibits significant analgesic and anti-inflammatory effects, showcasing the potential of this compound in pharmaceutical development .

Industrial Applications

In industrial chemistry, this compound is employed in the production of specialty chemicals and polymers. Its ability to undergo various transformations makes it valuable for creating tailored chemical products.

Table: Industrial Uses

| Industry | Application |

|---|---|

| Pharmaceutical | Intermediate for drug synthesis |

| Polymer Chemistry | Building block for specialty polymers |

| Agrochemicals | Synthesis of herbicides and pesticides |

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| Benzyl Alcohol | CHCHOH | Lacks methylsulfonyl group |

| 4-(Methylsulfonyl)benzaldehyde | CHOS | Oxidized form with distinct reactivity |

| 4-(Methylsulfonyl)benzoic Acid | CHOS | Further oxidized derivative with different properties |

The presence of the methylsulfonyl group in this compound enhances its reactivity compared to benzyl alcohol, allowing for broader applications in synthesis and medicinal chemistry.

作用机制

The mechanism of action of 4-(Methylsulfonyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

相似化合物的比较

Similar Compounds

Benzyl Alcohol: A simple aromatic alcohol with similar reactivity but lacking the methylsulfonyl group.

4-(Methylsulfonyl)benzaldehyde: An oxidized form of 4-(Methylsulfonyl)benzyl Alcohol with different reactivity and applications.

4-(Methylsulfonyl)benzoic Acid: A further oxidized derivative with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both a benzyl alcohol group and a methylsulfonyl group, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .

生物活性

4-(Methylsulfonyl)benzyl alcohol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound, with the chemical formula C8H10O3S, features a benzyl alcohol structure substituted with a methylsulfonyl group. This modification is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

1. Antidiabetic Potential

Research indicates that this compound acts as an agonist for GPR119, a receptor implicated in glucose metabolism. In a study involving glucose tolerance tests, this compound demonstrated significant effects on glycemic control, suggesting its potential utility in treating Type II diabetes .

Table 1: Biological Activity of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| GPR119 Agonism | Enhances insulin secretion | |

| Antioxidant Activity | Scavenges free radicals | |

| Neuropathic Pain Relief | Modulates pain pathways |

2. Antioxidant Properties

The compound has shown promising antioxidant activity by scavenging free radicals, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Neuropathic Pain Modulation

In preclinical models, this compound has been evaluated for its analgesic properties. It appears to modulate pain pathways effectively, potentially offering a novel approach to managing neuropathic pain conditions .

Case Study 1: GPR119 Agonism in Diabetic Models

A study conducted on diabetic mice demonstrated that administration of this compound improved glucose tolerance significantly compared to controls. The mechanism involved increased insulin secretion from pancreatic beta cells upon activation of GPR119 .

Case Study 2: Antioxidant Effects in Neurodegeneration

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal injury. The results indicated that treatment with this compound reduced markers of oxidative damage in neuronal cells, supporting its potential role in neuroprotection.

The mechanisms underlying the biological activities of this compound are multifaceted:

- GPR119 Activation : By activating GPR119, the compound enhances insulin release and improves glucose homeostasis.

- Antioxidative Mechanism : It exhibits free radical scavenging activity, which contributes to its protective effects against oxidative stress.

- Pain Pathway Interaction : The modulation of pain pathways may involve interactions with specific receptors that influence pain perception.

常见问题

Basic Research Questions

Q. What is the established synthetic route for preparing 4-(Methylsulfonyl)benzyl Alcohol, and what are the critical reaction parameters?

The compound is synthesized via coupling reactions using this compound with carboxyl groups in peptide synthesis. A common method involves activating the alcohol with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in chloroform, yielding 78–100% of the ester product . Key parameters include:

- Solvent choice : Chloroform is preferred for its inertness and compatibility with carbodiimide coupling.

- Reagent stoichiometry : EDCI and HOBt are used in equimolar ratios to the carboxyl group.

- Temperature : Reactions are typically conducted at room temperature to avoid side reactions.

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- NMR Spectroscopy : The methylsulfonyl (-SO₂CH₃) group exhibits distinct signals in H NMR (δ ~3.0 ppm for CH₃) and C NMR (δ ~44 ppm for CH₃, ~125-140 ppm for aromatic carbons). The benzyl alcohol proton resonates at δ ~4.6 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with the methylsulfonyl moiety contributing a fragment ion at m/z 95 (CH₃SO₂) .

- Infrared (IR) Spectroscopy : Strong S=O stretching vibrations appear at ~1150 cm⁻¹ and 1300 cm⁻¹ .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust formation or vapor release.

- Storage : Store in a cool, dry place away from oxidizing agents. The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers optimize the stability of 4-(Methylsulfonyl)benzyl esters in peptide synthesis under varying pH conditions?

The Msib ester is selectively cleaved under basic conditions (e.g., aqueous ammonia) but remains stable in acidic environments. To enhance stability:

- Steric Shielding : Introduce bulky amino acid residues adjacent to the ester to reduce nucleophilic attack.

- Solvent Modulation : Use aprotic solvents like DMF to minimize hydrolysis .

- Temperature Control : Perform reactions at 0–4°C to slow down undesired cleavage.

Q. How can conflicting data on the reactivity of this compound in nucleophilic substitutions be resolved?

Discrepancies in reactivity often arise from solvent polarity and leaving-group effects. For example:

- In polar aprotic solvents (e.g., DMSO), the methylsulfonyl group enhances electrophilicity at the benzyl position, facilitating SN2 reactions.

- In nonpolar solvents , competing elimination pathways may dominate.

Researchers should conduct kinetic studies using F NMR (if fluorinated analogs are used) or HPLC to track reaction progress under controlled conditions .

Q. What mechanistic insights explain the selectivity of this compound in protecting carboxyl groups during solid-phase peptide synthesis (SPPS)?

The methylsulfonyl group acts as an electron-withdrawing group , increasing the electrophilicity of the benzyl carbon. This enhances coupling efficiency with carboxylates while resisting premature cleavage. The mechanism involves:

- Transition-State Stabilization : The -SO₂CH₃ group stabilizes the tetrahedral intermediate during ester formation.

- Steric Effects : The para-substitution minimizes steric hindrance, allowing efficient coupling even with sterically demanding residues .

Q. Methodological Notes for Experimental Design

- Purity Assessment : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to verify ≥95% purity.

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH to predict shelf-life under storage conditions .

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., compare NMR yields with gravimetric analysis) .

属性

IUPAC Name |

(4-methylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUECCFBGAJOLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396615 | |

| Record name | 4-(Methylsulfonyl)benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-77-8 | |

| Record name | 4-(Methylsulfonyl)benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methanesulfonylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。